REACTION_SMILES
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[CH2:8]([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[C:15]#[N:16].[CH3:17][C:18]([CH3:19])([O-:20])[CH3:21].[Cl:1][c:2]1[cH:3][n:4][cH:5][cH:6][cH:7]1.[K+:22].[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[c:2]1([CH:8]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[C:15]#[N:16])[cH:3][n:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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N#CC(c1ccccc1)c1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |